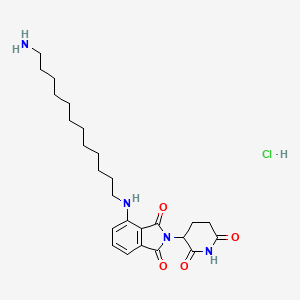
Pomalidomide-C12-NH2 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pomalidomide-C12-NH2 (hydrochloride) is a derivative of pomalidomide, an immunomodulatory drug. This compound is particularly notable for its role as an E3 ligase ligand-linker conjugate in the development of PROTACs (proteolysis-targeting chimeras), which are used to target and degrade specific proteins within cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-C12-NH2 (hydrochloride) involves the conjugation of pomalidomide with a linker molecule. This process typically includes the following steps:
Activation of Pomalidomide: Pomalidomide is first activated by reacting with a coupling agent.
Linker Attachment: The activated pomalidomide is then reacted with a linker molecule, such as a polyethylene glycol (PEG) derivative, under controlled conditions to form the conjugate.
Purification: The resulting product is purified using techniques such as chromatography to achieve high purity
Industrial Production Methods
Industrial production of Pomalidomide-C12-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow synthesis to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Pomalidomide-C12-NH2 (hydrochloride) undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive amine groups.
Coupling Reactions: It can form conjugates with other molecules through peptide coupling reactions.
Common Reagents and Conditions
Coupling Agents: Commonly used coupling agents include carbodiimides and N-hydroxysuccinimide (NHS) esters.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Conditions: Reactions are often performed under mild conditions to preserve the integrity of the compound.
Major Products
The major products formed from these reactions are typically conjugates of Pomalidomide-C12-NH2 (hydrochloride) with various linker molecules, which are used in the development of PROTACs .
Wissenschaftliche Forschungsanwendungen
Pomalidomide-C12-NH2 (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of PROTACs, which are valuable tools for studying protein degradation.
Biology: The compound is used to investigate the role of specific proteins in cellular processes by selectively degrading them.
Medicine: Pomalidomide-C12-NH2 (hydrochloride) is being explored for its potential in developing new therapeutic agents for diseases such as cancer by targeting and degrading oncogenic proteins
Wirkmechanismus
Pomalidomide-C12-NH2 (hydrochloride) exerts its effects through the following mechanism:
Binding to Cereblon: The compound binds to the E3 ubiquitin ligase cereblon, which is a key component of the ubiquitin-proteasome system.
Protein Degradation: By forming a ternary complex with cereblon and the target protein, the compound facilitates the ubiquitination and subsequent degradation of the target protein via the proteasome
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide: An earlier immunomodulatory drug with similar mechanisms but less potency.
Lenalidomide: A more potent analog of thalidomide with improved efficacy and safety profile.
Pomalidomide: The parent compound of Pomalidomide-C12-NH2 (hydrochloride), used in the treatment of multiple myeloma.
Uniqueness
Pomalidomide-C12-NH2 (hydrochloride) is unique due to its role as a ligand-linker conjugate in PROTACs, which allows for targeted protein degradation. This specificity and efficiency make it a valuable tool in both research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C25H37ClN4O4 |
|---|---|
Molekulargewicht |
493.0 g/mol |
IUPAC-Name |
4-(12-aminododecylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C25H36N4O4.ClH/c26-16-9-7-5-3-1-2-4-6-8-10-17-27-19-13-11-12-18-22(19)25(33)29(24(18)32)20-14-15-21(30)28-23(20)31;/h11-13,20,27H,1-10,14-17,26H2,(H,28,30,31);1H |
InChI-Schlüssel |
UURKWIVEDYHEIE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCCCCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



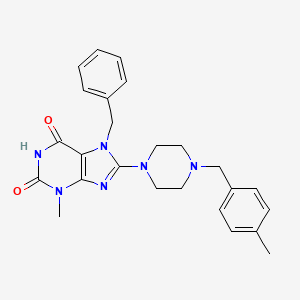
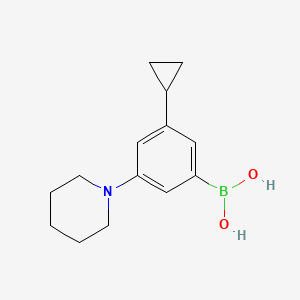
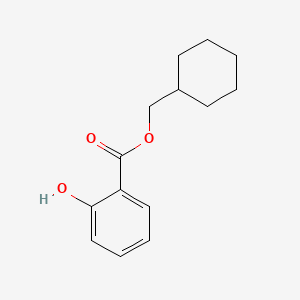
![Bis[4-(phenoxycarbonyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14081364.png)
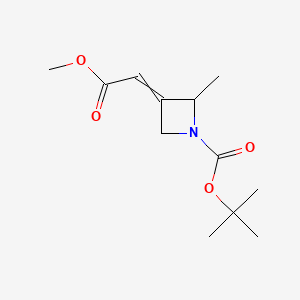

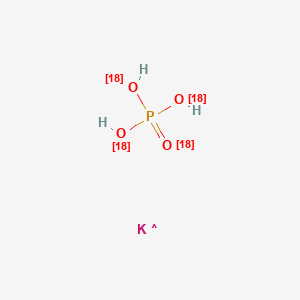
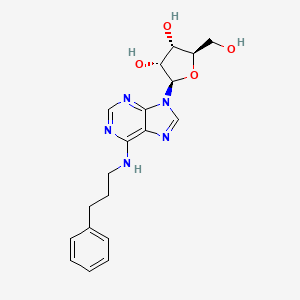
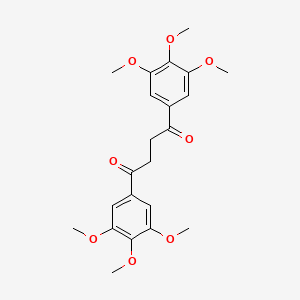
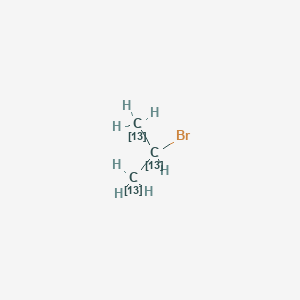
![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid;sodium salt](/img/structure/B14081392.png)

![4-[3-(Triethoxysilyl)propyl]morpholine](/img/structure/B14081410.png)
